molecular formula C16H14N2O5 B5726604 [2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate

Cat. No.: B5726604
M. Wt: 314.29 g/mol
InChI Key: RZBBIGYYCRBQJY-UHFFFAOYSA-N
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Description

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate is an organic compound with a complex structure that includes both nitrophenyl and methylamino benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate typically involves the reaction of 2-(methylamino)benzoic acid with 2-(3-nitrophenyl)-2-oxoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenyl group can be modified to create compounds with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the methylamino benzoate group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)benzoate: Similar structure but lacks the nitrophenyl group.

    2-(3-Nitrophenyl)acetic acid: Contains the nitrophenyl group but lacks the methylamino benzoate group.

    2-(3-Nitrophenyl)-2-oxoethyl acetate: Similar structure but with an acetate group instead of the methylamino benzoate group.

Uniqueness

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate is unique due to the presence of both the nitrophenyl and methylamino benzoate groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17-14-8-3-2-7-13(14)16(20)23-10-15(19)11-5-4-6-12(9-11)18(21)22/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBBIGYYCRBQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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